(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione
Description
“(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione” is a sulfur-containing heterocyclic compound featuring a thiolane-1,1-dione core substituted with a hydroxyl group at position 3 and a 1-methylpyrazole-4-yloxy moiety at position 3. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyrazole-oxadiazole hybrids, thiosemicarbazones) highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfur and nitrogen heterocycles .
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
(3S,4S)-4-(1-methylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H12N2O4S/c1-10-3-6(2-9-10)14-8-5-15(12,13)4-7(8)11/h2-3,7-8,11H,4-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
HNIMFWMRQPMBFO-HTQZYQBOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CS(=O)(=O)C[C@H]2O |
Canonical SMILES |
CN1C=C(C=N1)OC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Biological Activity
(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione, with CAS number 2059913-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is CHNOS, with a molecular weight of 232.26 g/mol. The structure includes a thiolane ring and a pyrazole moiety, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 232.26 g/mol |
| CAS Number | 2059913-61-8 |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anti-cancer agent.
Research indicates that this compound may exert its effects through the modulation of various signaling pathways involved in inflammation and cell proliferation. Specifically, it is hypothesized to inhibit certain enzymes involved in inflammatory processes and to induce apoptosis in cancer cells.
Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar thiolane derivatives. The results showed that compounds with structural similarities to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects.
Anticancer Potential
In another study focusing on the anticancer effects of thiolane derivatives, this compound was shown to inhibit the growth of various cancer cell lines. The IC50 values indicated effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via the mitochondrial pathway.
Comparative Analysis with Other Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| (3S,4S)-Thiolane Derivative A | Anti-inflammatory | 15 |
| (3S,4S)-Thiolane Derivative B | Anticancer (breast cancer) | 10 |
| (3S,4S)-3-Hydroxy... | Anticancer (various) | 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a sulfone (thiolane-1,1-dione) backbone and pyrazole ether substituent. Below is a comparative analysis with analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Structural Analogues and Substituent Effects
- Pyrazole Derivatives : The 1-methylpyrazole-4-yloxy group distinguishes it from pyrazole-thiophene hybrids (e.g., ), which exhibit stronger π-π stacking due to aromatic thiophene. Methylation at the pyrazole N1 position may enhance metabolic stability compared to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
